molecular formula C19H20O7 B12857376 (3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate

(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate

Cat. No.: B12857376
M. Wt: 360.4 g/mol
InChI Key: QOLGSSCWXRXSJG-QFNWCWRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methylene, and epoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate typically involves multiple steps, including the formation of the core cyclodeca[b]furan structure, followed by the introduction of the methacrylate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The epoxy group can be reduced to form a diol.

    Substitution: The methacrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the epoxy group may produce a diol.

Scientific Research Applications

(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl acetate: Similar structure but with an acetate group instead of a methacrylate group.

    (3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl propionate: Similar structure but with a propionate group instead of a methacrylate group.

Uniqueness

The uniqueness of (3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(3S,4S,8R,9S,11R)-3-hydroxy-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O7/c1-8(2)17(22)24-12-7-19(5)13(20)6-11(26-19)9(3)15(21)16-14(12)10(4)18(23)25-16/h6,12,14-16,21H,1,3-4,7H2,2,5H3/t12-,14+,15-,16-,19+/m0/s1

InChI Key

QOLGSSCWXRXSJG-QFNWCWRCSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)C(=C)[C@@H]([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C

Canonical SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)C(C3C1C(=C)C(=O)O3)O)C

Origin of Product

United States

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